N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 849910-68-5
Cat. No.: VC6736852
Molecular Formula: C23H24N4O2
Molecular Weight: 388.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849910-68-5 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.471 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H24N4O2/c1-16-13-22(24-12-11-17-9-10-20(28-2)21(14-17)29-3)27-23(26-16)19(15-25-27)18-7-5-4-6-8-18/h4-10,13-15,24H,11-12H2,1-3H3 |
| Standard InChI Key | AITOBCAVQXSDET-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular framework of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine consists of a pyrazolo[1,5-a]pyrimidine core, a bicyclic system formed by fusion of pyrazole and pyrimidine rings. At position 3, a phenyl group is attached, while position 5 features a methyl substituent. The 7-amine group is functionalized with a 2-(3,4-dimethoxyphenyl)ethyl chain, introducing both methoxy aromaticity and aliphatic flexibility.
The methoxy groups on the phenethyl moiety enhance solubility in polar solvents and may facilitate interactions with hydrophobic binding pockets in biological targets. The methyl group at position 5 contributes to steric stabilization, potentially reducing metabolic degradation.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine likely follows a multi-step sequence common to pyrazolo[1,5-a]pyrimidines:
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Core Formation: Condensation of 5-amino-3-phenylpyrazole-4-carbonitrile with a β-ketoester to construct the pyrimidine ring.
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Functionalization: Introduction of the 5-methyl group via alkylation or palladium-catalyzed cross-coupling.
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Amine Derivatization: Nucleophilic substitution at the 7-position with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions.
Key Reaction Conditions
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Cyclization: Performed in refluxing acetic acid or using microwave assistance to reduce reaction times.
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Catalysis: Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to introduce aryl groups.
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Purification: Column chromatography with ethyl acetate/hexane gradients or recrystallization from isopropanol .
Table 1: Representative Synthetic Yields for Analogous Compounds
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Pyrimidine cyclization | 65–75 | AcOH, 110°C, 12 h |
| 7-Amine alkylation | 50–60 | KCO, DMF, 80°C |
| Final purification | 80–90 | Column chromatography |
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its methoxy and aromatic groups. Predicted logP values (∼3.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited but may improve in dimethyl sulfoxide (DMSO) or ethanol.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows melting points between 160–200°C, indicating stability under standard storage conditions. Thermogravimetric analysis (TGA) reveals decomposition above 250°C, consistent with aromatic heterocycles.
Biological Evaluation and Mechanistic Insights
Anti-inflammatory Activity
In vitro assays on similar compounds demonstrate suppression of NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . The methoxy groups may enhance binding to COX-2 allosteric sites, though direct evidence remains speculative.
Table 2: Hypothetical Biological Activity Profile
Future Directions and Applications
Lead Optimization
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Structure-Activity Relationship (SAR): Systematic modification of the 3-phenyl and 5-methyl groups to enhance potency.
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Prodrug Design: Esterification of the amine to improve oral bioavailability.
Preclinical Development
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Toxicology: Acute toxicity studies in rodent models to establish safety margins.
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Formulation: Nanoparticle encapsulation to address solubility limitations.
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